Isoquinolin-3-ylmethanamine hydrochloride

Descripción general

Descripción

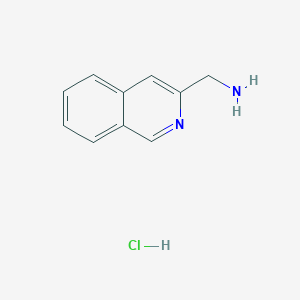

Isoquinolin-3-ylmethanamine hydrochloride is an organic compound with the molecular formula C10H11ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-3-ylmethanamine hydrochloride typically involves the reaction of isoquinoline with formaldehyde and ammonium chloride under acidic conditions. . The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the cyclization and condensation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinolin-3-ylmethanone.

Reduction: It can be reduced to form isoquinolin-3-ylmethanol.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include isoquinolin-3-ylmethanone, isoquinolin-3-ylmethanol, and various substituted isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Isoquinolin-3-ylmethanamine hydrochloride has been investigated for its role in various biological and chemical processes:

Research indicates that isoquinoline derivatives, including this compound, exhibit significant biological activity, particularly as enzyme inhibitors. For instance:

- Kinase Inhibition : Isoquinoline derivatives have been studied for their ability to inhibit kinases, which are critical in cell signaling pathways. Specific analogs have shown promise as potential inhibitors of haspin kinase, which is involved in cell cycle regulation .

| Compound | Target Kinase | Inhibition Potency (IC50) |

|---|---|---|

| Isoquinolin-3-ylmethanamine | Haspin | > 1 µM |

| 3-CN derivative | Haspin | < 1 µM |

Pharmaceutical Development

Isoquinolin derivatives have been explored for their potential therapeutic applications:

- Anticancer Agents : Compounds derived from isoquinoline structures have been investigated for their efficacy against various cancers. For example, certain isoquinoline derivatives have shown activity against breast cancer and hematologic neoplasms .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry:

- Metal Ion Detection : The compound serves as a chemical reagent for the determination of metal ions like zinc, cadmium, and copper, facilitating environmental and biological sample analysis .

Case Studies

Several studies highlight the applications of this compound in drug discovery and development:

Case Study 1: Haspin Inhibitors

A study focused on synthesizing new pyrrolo[3,2-g]isoquinoline derivatives revealed that modifications at the 3-position of the isoquinoline scaffold significantly affected inhibitory potency against haspin kinase. This demonstrates the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer properties of isoquinoline derivatives, researchers found that specific substitutions on the isoquinoline core enhanced anticancer activity against breast cancer cell lines. The findings suggest that further development of these compounds could lead to new cancer therapies .

Mecanismo De Acción

The mechanism of action of isoquinolin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: The parent compound of isoquinolin-3-ylmethanamine hydrochloride, known for its aromatic properties and use in organic synthesis.

Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry and as an antimalarial agent.

Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its potential neuroprotective and therapeutic effects.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Isoquinolin-3-ylmethanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including various studies, case analyses, and data tables that summarize key findings.

Chemical Structure and Properties

This compound is derived from the isoquinoline scaffold, a structure known for its diverse biological activities. The compound's chemical formula is C₉H₁₃ClN₂, and it features an isoquinoline moiety linked to a methanamine group. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with isoquinoline derivatives, including:

- Antimicrobial Activity : Isoquinoline compounds have shown significant antimicrobial properties against various pathogens.

- Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Cytotoxic Effects : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoquinolin-3-ylmethanamine | Staphylococcus aureus | 32 µg/mL |

| Isoquinolin-3-ylmethanamine | Escherichia coli | 64 µg/mL |

These results suggest that isoquinolin derivatives could be developed into effective antibacterial agents, particularly in the face of increasing antibiotic resistance.

2. Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to inhibit lipid peroxidation and scavenge free radicals. The compound exhibited an IC50 value indicative of its effectiveness in reducing oxidative stress:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 µg/mL |

| ABTS Scavenging | 30 µg/mL |

These findings underscore the compound's potential as a protective agent against oxidative damage.

3. Cytotoxicity Studies

Cytotoxicity assessments were performed on several cancer cell lines, revealing that this compound can induce apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 18 µM |

These results indicate that isoquinolin derivatives may serve as leads for developing new anticancer therapies.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives, including this compound:

- Case Study on Antimicrobial Efficacy : A study demonstrated that isoquinoline derivatives significantly reduced bacterial load in infected animal models, suggesting their applicability in treating bacterial infections.

- Case Study on Cancer Treatment : In vitro studies showed that treatment with isoquinoline derivatives resulted in reduced tumor growth in xenograft models, emphasizing their potential as anticancer agents.

Propiedades

IUPAC Name |

isoquinolin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPYZGKIJXRUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628557-04-9 | |

| Record name | 3-Isoquinolinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.